molecular formula C8H10N2S B13064154 2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine

2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine

Cat. No.: B13064154
M. Wt: 166.25 g/mol
InChI Key: BAIRYWPDDHELEO-UHFFFAOYSA-N
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Description

2H,3H,4H,5H-Pyrido[3,2-f][1,4]thiazepine is a fused heterocyclic compound featuring a seven-membered thiazepine ring fused to a pyridine moiety. This structure incorporates sulfur at the 1,4-position of the thiazepine ring and exhibits partial saturation (2H,3H,4H,5H), contributing to its conformational flexibility. Derivatives of this compound, such as 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f][1,4]thiazepin-5-ones (e.g., 4a-c), are synthesized via reactions between pyridinecarboxamide intermediates and α-haloketones under microwave irradiation or traditional reflux conditions . These derivatives display notable physicochemical properties, including high thermal stability (m.p. 286–287°C for 4a) and distinct spectral characteristics (e.g., IR ν: 1655 cm⁻¹ for the carbonyl group) .

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

2,3,4,5-tetrahydropyrido[3,2-f][1,4]thiazepine

InChI

InChI=1S/C8H10N2S/c1-2-7-6-9-4-5-11-8(7)10-3-1/h1-3,9H,4-6H2

InChI Key

BAIRYWPDDHELEO-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(CN1)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine. One common approach involves the reaction of appropriate precursors, such as thiazepine derivatives or pyridine derivatives, under specific conditions. For example, the reaction of 3-amino-3-thioxopropanamide with ethyl acetoacetate leads to the formation of an intermediate, which subsequently reacts with α-haloketones to yield the desired compound .

Industrial Production Methods:: While industrial-scale production methods are less common, researchers continue to explore efficient and scalable approaches for synthesizing this compound. Microwave-assisted synthesis has been investigated as a rapid and effective method for obtaining this compound .

Chemical Reactions Analysis

Reactivity:: 2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, acids, and bases.

Major Products:: The specific products formed depend on the reaction conditions. For instance, benzoylation of 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f][1,4]thiazepin-5-ones leads to the formation of dibenzoate derivatives .

Scientific Research Applications

Chemistry:: Researchers study the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique ring system makes it an intriguing target for further investigation.

Biology and Medicine:: Although limited, studies have explored the biological activity of 2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine. Its potential as a pharmacophore or scaffold for drug development warrants further exploration.

Industry:: Applications in industry remain speculative, but the compound’s structural features may find utility in materials science or catalysis.

Mechanism of Action

The exact mechanism by which 2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine exerts its effects remains an area of active research. Molecular targets and pathways involved are yet to be fully elucidated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido-Fused Oxazepines

2H,3H,4H,5H-Pyrido[2,3-f][1,4]oxazepine
  • Structure : Replaces sulfur with oxygen in the 1,4-position.
  • Properties : Molecular weight 150.18 (C₈H₁₀N₂O) vs. 222.26 (C₁₀H₁₀N₂O₂S) for 4a .
  • Applications : Used as a building block in high-purity pharmaceuticals and electronics .
2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine Dihydrochloride
  • Salt Form : Dihydrochloride derivative (C₈H₁₂Cl₂N₂O, MW 223.10) enhances solubility .
  • Synthesis: Contrasts with thiazepine derivatives, which are typically neutral or non-salt forms .

Thiadiazine and Diazepine Analogues

4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
  • Structure : Contains a thiadiazine ring (1,2,4 positions) with a sulfone group.
  • Pharmacological Relevance : A torsemide-related compound (USP standard) with anti-hypertensive applications .
4-Methyl-1H,2H,3H,4H,5H-Pyrido[2,3-e][1,4]diazepine
  • Ring Expansion : Features a diazepine ring (seven-membered with two nitrogens) instead of thiazepine.
  • Synthesis : Prepared via multi-step alkylation/cyclization, differing from microwave-assisted thiazepine routes .

Structural and Functional Contrasts

Heteroatom Influence

Compound Heteroatom Key Functional Groups Molecular Weight
Pyrido[3,2-f]thiazepine (4a ) S CO, OH, CH₃ 222.26
Pyrido[2,3-f]oxazepine O None (neutral scaffold) 150.18
Pyrido[4,3-e]thiadiazinone S, N SO₂, CO 289.31

Research Implications

  • Material Science : Oxazepine derivatives (e.g., high-purity grades from American Elements) are prioritized in electronics due to oxygen’s electronegativity .
  • Scalability : Microwave synthesis of thiazepines offers industrial advantages in yield and time reduction .

Biological Activity

2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiazepines, which are known for various pharmacological properties. The unique structure of this compound allows it to interact with biological systems in ways that may be beneficial for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8H8N2S
  • SMILES Notation : C1=CC(=CN=C1)C2=C(C=N2)S
  • InChI Key : ZKZCWDYJZVZKJY-UHFFFAOYSA-N

The compound features a fused bicyclic structure that includes both pyridine and thiazepine rings. This configuration is critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of thiazepines exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of key signaling pathways associated with cell survival and death.

Case Study: Anticancer Activity

A study on thiazepine derivatives demonstrated that they could inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases and modulation of the NF-κB pathway. Specifically:

  • Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer)
  • Mechanism : Induction of apoptosis via caspase activation and suppression of anti-apoptotic proteins.
  • Findings : Compounds exhibited IC50 values lower than standard chemotherapy agents like cisplatin .

Neuroprotective Effects

Recent investigations into thiazepine derivatives have also highlighted their neuroprotective effects. These compounds may protect neuronal cells from calcium overload and oxidative stress, which are critical factors in neurodegenerative diseases.

Case Study: Neuroprotection

  • Model Used : In vitro neuronal cultures subjected to oxidative stress.
  • Results : Compounds demonstrated a reduction in cell death and improved calcium homeostasis.
  • Mechanism : Inhibition of calcium influx and promotion of antioxidant defenses .

Comparative Biological Activity Table

Compound NameActivity TypeCell Line/ModelMechanismReference
This compoundAnticancerMCF-7Caspase activation
2H-pyrido[3,2-b]-1,4-thiazepineNeuroprotectiveNeuronal culturesCalcium regulation
BenzothiazepinesAnticancerVarious cancer linesApoptosis induction

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